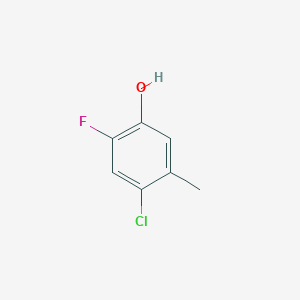

4-Chloro-2-fluoro-5-methylphenol

Description

Overview of Substituted Phenols in Chemical Research

Substituted phenols are aromatic compounds where a hydroxyl group and at least one other substituent are attached to a benzene (B151609) ring. chemicalbook.com The nature and position of these substituents dramatically influence the phenol's acidity, reactivity, and potential applications. rsc.org Phenols are fundamental starting materials in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and dyes. nih.gov The electronic properties of substituted phenols have been extensively studied, both experimentally and theoretically, due to their importance in various chemical and biological processes. rsc.orgrsc.org

Importance of Halogenation (Chloro and Fluoro) in Phenolic Compounds

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool in synthetic chemistry for modifying the properties of organic compounds. acs.org In phenolic compounds, the introduction of chlorine and fluorine atoms has several significant consequences:

Electronic Effects: Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect can significantly increase the acidity of the phenolic proton.

Reactivity and Regioselectivity: The presence of halogens on the aromatic ring influences the regioselectivity of further electrophilic substitution reactions. wikipedia.org The interplay between the activating hydroxyl group and the deactivating but ortho-, para-directing halogens can be exploited to achieve specific substitution patterns.

Physicochemical Properties: Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, which is of particular interest in medicinal chemistry.

The reactivity of halogens in these compounds decreases in the order F2 > Cl2 > Br2 > I2. nih.gov While fluorine is the most reactive, its introduction into aromatic rings can be challenging to control. wikipedia.org

Specific Academic Relevance of 4-Chloro-2-fluoro-5-methylphenol in Contemporary Chemical Science

While specific research on 4-Chloro-2-fluoro-5-methylphenol is not extensively documented in publicly available literature, its structure suggests significant academic interest in several areas of chemical science. The unique substitution pattern, with three different substituents on the phenol (B47542) ring, makes it an excellent model compound for studying the combined effects of these groups on the molecule's properties and reactivity.

The synthesis of halogenated phenols has a long history, evolving from early methods that often produced mixtures of products to modern, more selective techniques. chemicalbook.com Historically, the direct halogenation of phenols was a common approach, but controlling the regioselectivity, especially in polysubstituted phenols, was a significant challenge due to the high reactivity of the phenol ring. chemicalbook.com The development of methods for the selective introduction of fluorine and chlorine atoms has been a major focus of research. Early methods for synthesizing fluorinated aromatic compounds were often harsh and lacked selectivity. wikipedia.org The development of milder and more regioselective fluorination and chlorination techniques has been crucial for accessing complex molecules like 4-Chloro-2-fluoro-5-methylphenol.

Computational chemistry provides a powerful framework for understanding and predicting the properties of molecules like 4-Chloro-2-fluoro-5-methylphenol. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, geometry, and reactivity of substituted phenols. rsc.orgrsc.org

Theoretical studies can predict several key features:

Molecular Geometry: DFT calculations can determine the optimal three-dimensional arrangement of the atoms, including bond lengths and angles.

Electronic Properties: The distribution of electron density, molecular orbital energies, and electrostatic potential can be calculated to understand the molecule's reactivity. For example, the calculated charges on the aromatic ring carbons can help predict the most likely sites for electrophilic attack. researchgate.net

Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectra, such as NMR and infrared spectra. rsc.orgrsc.org

Data Tables

Due to the limited availability of specific experimental data for 4-Chloro-2-fluoro-5-methylphenol, the following tables provide information for structurally related compounds to offer a comparative context.

Table 1: Properties of Related Halogenated Phenols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloro-2-methylphenol (B52076) | 1570-64-5 | C₇H₇ClO | 142.58 | 43-46 | 220-225 |

| 4-Chloro-2-fluorophenol | 348-62-9 | C₆H₄ClFO | 146.55 | 20 | 103-104 (at 50 mmHg) |

| 4-Chloro-3-methylphenol | 59-50-7 | C₇H₇ClO | 142.58 | 66 | 235 |

Data sourced from commercial supplier information and chemical databases. nih.govyoutube.comnist.gov

Table 2: Spectroscopic Data of a Related Compound (4-Chloro-2-methylphenol)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Chemical shifts (ppm) are observed for the aromatic protons, the methyl protons, and the hydroxyl proton. The exact shifts and coupling patterns depend on the solvent used. chemicalbook.com |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the chlorine atom and other characteristic fragments. nih.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are observed for the O-H stretch, C-O stretch, and aromatic C-H and C=C stretches. ias.ac.in |

This data is for 4-Chloro-2-methylphenol and serves as an illustrative example.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNVUJFQFFZMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807237-81-5 | |

| Record name | 4-Chloro-2-fluoro-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Fluoro 5 Methylphenol and Its Precursors

Established Synthetic Routes to Halogenated Phenols

The synthesis of halogenated phenols is a well-established field, with several classical and modern methods at the disposal of synthetic chemists. These routes can be broadly categorized into electrophilic aromatic substitution, nucleophilic aromatic substitution, and cyclization reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental method for the direct halogenation of phenols. The hydroxyl group of the phenol (B47542) is a potent activating group, directing incoming electrophiles to the ortho and para positions.

Direct chlorination of a corresponding 2-fluoro-5-methylphenol could be a potential route. The reaction typically proceeds by treating the phenol with a chlorinating agent, such as chlorine gas or sulfuryl chloride, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the halogen. However, the high reactivity of the phenol ring can lead to over-halogenation and the formation of isomeric mixtures, necessitating careful control of reaction conditions.

| Reagent/Catalyst | Solvent | Temperature | Outcome |

| Chlorine (Cl₂) / Lewis Acid (e.g., AlCl₃, FeCl₃) | Halogenated solvents | Varies | Mono- and polychlorinated products |

| Sulfuryl chloride (SO₂Cl₂) | Non-polar solvents | Room temperature | Often gives higher selectivity for monochlorination |

Nucleophilic Aromatic Substitution Approaches, including Halogen Exchange

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy, particularly for the synthesis of phenols from activated aryl halides. This approach is effective when the aromatic ring is substituted with strong electron-withdrawing groups, such as a nitro group, which stabilize the intermediate Meisenheimer complex.

A plausible SNAr route to a precursor of 4-chloro-2-fluoro-5-methylphenol could involve the displacement of a halide or other suitable leaving group by a hydroxide (B78521) ion or a protected hydroxyl equivalent. For instance, a highly substituted nitroaromatic compound could undergo hydroxylation under basic conditions. Halogen exchange reactions, such as the Halex process, are also a powerful tool, where a less reactive halogen is replaced by a more reactive one, often fluoride (B91410), using a fluoride salt at elevated temperatures.

Ring Closure and Cyclization Reactions to Form Phenolic Systems

While less common for simple halogenated phenols, ring closure and cyclization reactions represent a powerful approach for the construction of complex phenolic systems. These methods often involve the formation of the aromatic ring from acyclic precursors, allowing for precise control over the substitution pattern. Methodologies such as the Robinson annulation or various transition-metal-catalyzed cyclizations can be employed to construct the phenolic core with pre-installed functional groups.

Targeted Synthesis of 4-Chloro-2-fluoro-5-methylphenol

Direct and unambiguous synthetic routes to 4-chloro-2-fluoro-5-methylphenol are not extensively reported in the literature, necessitating the design of multi-step pathways that leverage known transformations on strategically chosen precursors.

Multi-Step Synthetic Pathways for the Compound and its Isomers

A logical multi-step approach to 4-chloro-2-fluoro-5-methylphenol would involve the sequential introduction of the required substituents onto a simpler aromatic core. The order of these introductions is critical to ensure the desired regiochemistry.

One potential pathway could commence with a commercially available fluorinated cresol, such as 2-fluoro-5-methylphenol. Electrophilic chlorination of this substrate would then be investigated. The directing effects of the hydroxyl and methyl groups would need to be carefully considered to achieve the desired 4-chloro substitution pattern.

Alternatively, a synthesis could begin with a molecule already containing the chloro and fluoro substituents, such as 4-chloro-2-fluoronitrobenzene (B1582716). Subsequent steps would then focus on the introduction of the methyl group, potentially via a Grignard reaction with a suitable electrophile or a palladium-catalyzed cross-coupling reaction, followed by reduction of the nitro group and conversion to the phenol, for example, via a Sandmeyer reaction.

Utilization of Specific Precursors

The synthesis of 4-chloro-2-fluoro-5-methylphenol can be envisioned from several key precursors, each offering a distinct synthetic strategy.

From 4-chloro-2-fluoronitrobenzene: A plausible route starting from 4-chloro-2-fluoronitrobenzene would involve the following sequence:

Reduction of the nitro group: The nitro group can be reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This would yield 4-chloro-2-fluoroaniline.

Introduction of the methyl group: This is a challenging transformation. One possibility is a Sandmeyer-type reaction on the corresponding aniline to introduce a different functional group that can then be converted to a methyl group. A more direct, but potentially lower-yielding, approach might involve a radical methylation reaction.

Conversion of the amino group to a hydroxyl group: The resulting amino-substituted intermediate can be converted to the target phenol via a diazotization reaction followed by hydrolysis (a Sandmeyer-type reaction).

From 4-chloro-2-nitrophenol (B165678): The synthesis of 4-chloro-2-nitrophenol itself can be achieved by the nitration of 4-chlorophenol bkkchildrenmuseum.com. A subsequent multi-step sequence would be required to introduce the fluorine and methyl groups. This would likely involve:

Fluorination: Introduction of a fluorine atom onto the ring, possibly through a Schiemann reaction on an amino precursor derived from the nitrophenol.

Introduction of the methyl group: As described above, this remains a synthetic challenge that could be addressed through various cross-coupling or radical-based methods on a suitably functionalized intermediate.

From 5-chloro-4-fluoro-2-methylphenol: If this isomer were available, a direct synthesis would not be possible. However, it highlights the importance of regiocontrol in the synthesis of polysubstituted aromatics. The synthesis of a related compound, 4-chloro-2-methyl-5-nitrophenol, has been reported via a protection-nitration-deprotection sequence starting from 4-chloro-2-methylphenol (B52076) google.com. This strategy could potentially be adapted for a fluorinated analogue.

The synthesis of 2-chloro-4-fluoro-5-nitrophenol has been documented, starting from 2-chloro-4-fluorophenol. This involves a nitration step, which could serve as a model for the nitration of other halogenated phenols chemicalbook.comguidechem.com.

| Precursor | Key Transformation(s) | Potential Challenges |

| 4-chloro-2-fluoronitrobenzene | Reduction of nitro group, introduction of methyl group, conversion of amino to hydroxyl group | Regiocontrolled introduction of the methyl group. |

| 4-chloro-2-nitrophenol | Fluorination, introduction of methyl group | Regioselectivity of both fluorination and methylation steps. |

| 5-chloro-4-fluoro-2-methylphenol | Isomer, not a direct precursor | Highlights the need for precise regiochemical control in the primary synthesis. |

Reaction Conditions and Catalysis in Phenol Synthesis

The introduction of fluorine and chlorine onto a phenol ring requires careful selection of reagents and catalysts to control the position of substitution (regioselectivity). The hydroxyl group of the phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions.

One potential precursor is 2-fluoro-5-methylphenol . Its synthesis from m-cresol can be achieved through electrophilic fluorination. A reported method utilizes Selectfluor as the fluorine source in an aqueous acetic acid solution. guidechem.com The reaction is facilitated by a photocatalyst, Eosin Y, under blue light irradiation, demonstrating a modern approach to fluorination. guidechem.com

Another key precursor is 4-chloro-2-methylphenol . The chlorination of o-cresol with sulfuryl chloride has been shown to yield 4-chloro-o-cresol with high efficiency. prepchem.com A patented process for a similar compound, 2-chloro-4-methylphenol, highlights the use of a catalyst system comprising a Lewis acid and a diaryl sulphide to achieve yields greater than 90% and high isomeric selectivity. google.com The reaction temperature is maintained between 0°C and 100°C. google.com

The synthesis of the final target compound, 4-chloro-2-fluoro-5-methylphenol, would likely proceed by the chlorination of 2-fluoro-5-methylphenol. Based on analogous reactions, this would typically involve a chlorinating agent like sulfuryl chloride, potentially in the presence of a catalyst to direct the chlorine atom to the para position relative to the hydroxyl group.

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, safety, and selectivity. Continuous flow synthesis and specific chemo- and regioselective strategies are at the forefront of these developments.

Continuous Flow Synthesis Methods for Enhanced Production Efficiency

Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for streamlined, automated production. researchgate.netacs.org

Research into the synthesis of meta-substituted phenol derivatives using microreactor technologies demonstrates the power of this approach. researchgate.netacs.org In one example, an oxidative Heck/dehydrogenation reaction sequence was optimized from 2160 minutes in a batch system to just 130 minutes in a microchemical system. acs.org This was achieved using two types of microreactors: a capillary microreactor for small-scale optimization and a tube-in-tube microreactor for gram-scale synthesis. researchgate.netacs.org The latter design is particularly adept at handling gas-liquid reactions, for instance, by allowing a continuous supply of oxygen through a gas-permeable inner tube. acs.org Such systems, often employing palladium catalysts, could be adapted for the efficient and safe production of halogenated phenols like 4-chloro-2-fluoro-5-methylphenol. researchgate.netnih.gov

Chemo- and Regioselective Synthesis Strategies

Achieving the desired substitution pattern on an aromatic ring, especially one with multiple activating groups, is a significant challenge. Chemo- and regioselective strategies are essential to prevent the formation of unwanted isomers and side products.

Regioselectivity refers to the control of the position of chemical bond formation. In the synthesis of substituted phenols, the strong ortho/para-directing effect of the hydroxyl group can make it difficult to synthesize meta-substituted derivatives. acs.org For a molecule like 4-chloro-2-fluoro-5-methylphenol, the challenge lies in introducing the fluorine and chlorine atoms at specific positions (C2 and C4, respectively) relative to the hydroxyl group at C1. The use of specific catalyst systems, such as the Lewis acid and diaryl sulphide combination for chlorination, is a key strategy to enhance regioselectivity for a particular position. google.com

Chemoselectivity involves the selective reaction of one functional group in the presence of others. A powerful strategy to achieve this is the use of protecting groups. For instance, a patent describes a process where the hydroxyl group of 4-chloro-2-methylphenol is first protected by reacting it with benzenesulfonyl chloride. google.com This forms a sulfonate ester, which deactivates the ring towards further electrophilic substitution and prevents side reactions at the hydroxyl group. The subsequent reaction (e.g., nitration) can then be performed on the protected intermediate. Finally, the sulfonyl protecting group is removed (deprotection) by hydrolysis with aqueous sodium hydroxide to reveal the desired product, yielding the pure phenol. google.com This protection-reaction-deprotection sequence is a cornerstone of selective synthesis, ensuring that reactive sites are shielded until the desired transformation is complete.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

No experimental FT-IR or Raman spectra for 4-Chloro-2-fluoro-5-methylphenol have been found in the surveyed literature. Such data would be crucial for identifying the characteristic vibrational modes of its functional groups, including the hydroxyl (-OH), methyl (-CH3), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds, as well as the vibrations of the benzene (B151609) ring.

In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for predicting vibrational frequencies. However, no studies presenting theoretical vibrational spectra of 4-Chloro-2-fluoro-5-methylphenol have been identified. A comparative analysis between experimental and theoretical spectra is essential for accurate vibrational assignments and for gaining insights into the molecule's conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No published ¹H NMR data for 4-Chloro-2-fluoro-5-methylphenol could be located. An analysis of the ¹H NMR spectrum would provide information on the chemical environment of the aromatic and methyl protons, as well as the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be instrumental in confirming the substitution pattern on the phenyl ring.

Similarly, there is no available ¹³C NMR data for this compound. A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule and their chemical shifts, offering direct evidence of the molecular structure and the electronic effects of the substituents.

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are powerful tools for establishing connectivity between protons (COSY) and between protons and their directly attached carbons (HMQC). No such studies have been reported for 4-Chloro-2-fluoro-5-methylphenol. These experiments would be definitive in assigning the signals in the ¹H and ¹³C NMR spectra and unambiguously confirming the compound's constitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Gas chromatography-mass spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and polarity on a chromatographic column before entering the mass spectrometer.

While GC-MS is a standard method for the analysis of phenolic compounds, a specific mass spectrum or fragmentation pattern for 4-Chloro-2-fluoro-5-methylphenol is not publicly available in the referenced search results. For similar halogenated phenols, electron ionization (EI) typically results in a prominent molecular ion peak, which confirms the molecular weight, and characteristic fragment ions resulting from the loss of substituents like methyl groups (CH₃), chlorine (Cl), and the hydroxyl group (OH).

For less volatile compounds or those present in complex matrices, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. It separates compounds in a liquid phase before they are ionized and analyzed by the mass spectrometer. This technique is particularly useful for analyzing environmental or biological samples.

Detailed experimental LC-MS data, such as retention times, specific adducts formed, or fragmentation patterns under various ionization conditions (e.g., ESI, APCI) for 4-Chloro-2-fluoro-5-methylphenol, are not available in the provided search results. Methodologies have been developed for a range of chlorophenols, often employing solid-phase extraction (SPE) followed by LC-MS/MS analysis to achieve high sensitivity and specificity. chemicalbook.com

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

The analysis of a suitable single crystal of 4-Chloro-2-fluoro-5-methylphenol by XRD would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group. This information defines the symmetry of the unit cell and the arrangement of molecules within it.

However, published crystallographic studies providing the crystal system and space group for 4-Chloro-2-fluoro-5-methylphenol could not be identified in the search results. For comparison, related structures like 4-Chloro-2-{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol have been reported to crystallize in the monoclinic space group P2₁/c. chemicalbook.com

A successful XRD analysis would provide a wealth of data on the internal geometry of the 4-Chloro-2-fluoro-5-methylphenol molecule. This includes precise measurements of the lengths of all covalent bonds (e.g., C-C, C-O, C-Cl, C-F), the angles between these bonds, and the torsional angles that describe the conformation of the molecule.

Specific experimental data for the bond lengths, bond angles, and torsional angles of 4-Chloro-2-fluoro-5-methylphenol are not available. Computational studies on similar molecules, such as 4-Chloro-2-fluoro-5-methylaniline, have been used to predict bond lengths, with typical aromatic C-C bonds ranging from 1.39 to 1.42 Å, C-F bonds around 1.35 Å, and C-Cl bonds near 1.73 Å. boroncore.com

Table 1: Representative Bond Length Data for Similar Aromatic Compounds (Note: This table is illustrative and not based on experimental data for 4-Chloro-2-fluoro-5-methylphenol)

| Bond | Typical Length (Å) | Reference Compound |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.42 | 4-Chloro-2-fluoro-5-methylaniline boroncore.com |

| C-F | ~1.35 | 4-Chloro-2-fluoro-5-methylaniline boroncore.com |

| C-Cl | ~1.73 | 4-Chloro-2-fluoro-5-methylaniline boroncore.com |

| C-O (phenol) | ~1.35 | 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol chemicalbook.com |

The presence of a hydroxyl group ortho to a fluorine atom suggests the possibility of an intramolecular hydrogen bond (O-H···F). The existence and strength of such a bond significantly influence the compound's conformation and physicochemical properties. XRD analysis can confirm the presence of this interaction by determining the H···F distance and the O-H···F angle.

While no direct experimental evidence for 4-Chloro-2-fluoro-5-methylphenol is available, studies on other 2-halophenols have investigated this phenomenon. It has been noted that in some cases, an intramolecular O-H···N hydrogen bond is formed in related Schiff base structures. chemicalbook.com Theoretical and spectroscopic investigations of 2-halophenols suggest that while weak intramolecular hydrogen bonding exists for 2-chloro, 2-bromo, and 2-iodophenol, there is very little evidence for it in 2-fluorophenol. sigmaaldrich.com

Supramolecular Interactions and Crystal Packing Analysis of 4-Chloro-2-fluoro-5-methylphenol

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the supramolecular interactions, crystal packing, Hirshfeld surface analysis, or energy frameworks for the compound 4-Chloro-2-fluoro-5-methylphenol. This suggests that detailed experimental crystallographic data for this specific molecule is not publicly available at this time.

However, to provide context within the field of structural chemistry, this section will outline the principles of Hirshfeld surface analysis and energy frameworks as they are generally applied to substituted phenols. This theoretical overview will serve as a guide to the types of analyses that would be conducted if and when crystal structure data for 4-Chloro-2-fluoro-5-methylphenol becomes available.

Hirshfeld Surface Analysis: A Tool for Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. acs.orgmq.edu.auscirp.org The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show the nature and proximity of intermolecular contacts.

Key features that would be analyzed for a molecule like 4-Chloro-2-fluoro-5-methylphenol include:

d_norm plots: These plots highlight regions of significant intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

Fingerprint Plots: These are 2D histograms that summarize the distribution of intermolecular contacts over the entire Hirshfeld surface. iucr.orgresearchgate.net They provide a quantitative breakdown of the types of interactions present, such as H···H, C···H/H···C, O···H/H···O, and contacts involving the chlorine and fluorine atoms. For halogenated phenols, interactions involving halogens (Cl···H, F···H, Cl···Cl, etc.) would be of particular interest. acs.orgnih.gov

Energy Frameworks: Quantifying the Crystal's Architectural Stability

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal lattice. This allows for a quantitative assessment of the forces holding the crystal together. The analysis typically visualizes the interaction energies as cylinders connecting pairs of molecules, with the thickness of the cylinder proportional to the strength of the interaction.

For a substituted phenol (B47542), this analysis would reveal the energetic hierarchy of the different intermolecular interactions. For instance, the strong hydrogen bonds would be represented by thick cylinders, while weaker interactions like van der Waals forces and halogen bonds would be shown as thinner cylinders. This provides a clear picture of the energetic landscape of the crystal packing.

Hypothetical Interactions for 4-Chloro-2-fluoro-5-methylphenol

Based on the functional groups present in 4-Chloro-2-fluoro-5-methylphenol, the following intermolecular interactions would be anticipated and could be quantified using the methods described above:

O-H···O Hydrogen Bonds: The phenolic hydroxyl group would be expected to form strong hydrogen bonds, likely acting as a primary driver in the crystal packing.

Halogen-involved Interactions: The chlorine and fluorine atoms could participate in various non-covalent interactions, including:

Halogen bonds (e.g., C-Cl···O, C-F···O)

C-H···Cl and C-H···F hydrogen bonds

Halogen-halogen interactions (e.g., Cl···Cl, Cl···F)

π-stacking: The aromatic ring could engage in π-π stacking interactions with neighboring molecules.

Without experimental data, a definitive analysis remains speculative. The interplay of these various interactions would determine the final, three-dimensional arrangement of the molecules in the solid state.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT has become a standard method for investigating the electronic structure of molecules. researchgate.net The process involves optimizing the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock theory with DFT.

For the basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, options like 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently employed. The latter, Pople-style basis set, includes diffuse functions (++) to better describe anions and polarization functions (d,p) to account for the non-spherical shape of electron density in molecules. While research on other substituted phenols and coumarins has utilized the B3LYP functional with basis sets such as 6-31G(d) and 6-311+G(d,p), specific calculations for 4-chloro-2-fluoro-5-methylphenol are not available. nih.govnatscidiscovery.comnatscidiscovery.com

Conformational analysis is essential for flexible molecules to identify the different spatial arrangements of atoms (conformers) and their relative energies. For 4-chloro-2-fluoro-5-methylphenol, this would involve rotating the hydroxyl (-OH) group and the methyl (-CH3) group to locate the global energy minimum, which represents the most stable conformer. This analysis would yield crucial data on bond lengths, bond angles, and dihedral angles. Without specific studies on this compound, no definitive data on its optimized geometry or conformational isomers can be presented.

Electronic Structure Analysis

Analysis of the electronic structure provides information about the reactivity and stability of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For related halogenated phenols, these parameters are calculated to understand their biological activity, but specific values for 4-chloro-2-fluoro-5-methylphenol are not published. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a typical MEP map, red colors indicate negative electrostatic potential (electron-rich areas, such as around the oxygen atom), while blue colors show positive potential (electron-poor areas, like near the acidic hydrogen of the hydroxyl group). Such maps are valuable for predicting how a molecule will interact with other reagents. While MEP analyses have been performed on similar molecules, none were found specifically for 4-chloro-2-fluoro-5-methylphenol. nih.govnatscidiscovery.comnatscidiscovery.com

Thermochemical and Thermodynamic Properties

Computational chemistry provides powerful tools to predict the thermochemical and thermodynamic properties of molecules, offering insights into their stability and reactivity.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

Quantum mechanical calculations, typically employing Density Functional Theory (DFT) methods, can be used to determine the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°) for 4-Chloro-2-fluoro-5-methylphenol. These calculations would involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations. The results from these calculations would provide fundamental data on the compound's energetic landscape.

Hypothetical Data Table: Thermochemical and Thermodynamic Properties

| Property | Symbol | Calculated Value | Units |

| Enthalpy of Formation | ΔHf° | Data not available | kJ/mol |

| Standard Molar Entropy | S° | Data not available | J/(mol·K) |

| Gibbs Free Energy | ΔGf° | Data not available | kJ/mol |

Tautomeric Equilibrium Studies

Phenolic compounds can exhibit tautomerism, existing in equilibrium between the phenol (B47542) form and a keto form (cyclohexa-2,4-dienone). Computational studies would investigate the relative stabilities of the possible tautomers of 4-Chloro-2-fluoro-5-methylphenol. By calculating the Gibbs free energy of each tautomer, the equilibrium constant (Keq) for the tautomeric transformation can be determined, indicating which form is predominant under given conditions.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. Computational methods allow for the prediction of these properties.

Polarizability and Hyperpolarizability Determination

The interaction of a molecule with an external electric field can be described by its polarizability (α) and hyperpolarizability (β, γ, etc.). These parameters are crucial for understanding and predicting NLO behavior. Time-dependent density functional theory (TD-DFT) is a common method to calculate these properties for a molecule like 4-Chloro-2-fluoro-5-methylphenol. The results would indicate the potential of this compound for use in NLO materials.

Hypothetical Data Table: Non-Linear Optical Properties

| Property | Symbol | Calculated Value | Units |

| Mean Polarizability | <α> | Data not available | a.u. |

| First Hyperpolarizability | βtot | Data not available | a.u. |

Analysis of Weak Interactions

Weak interactions play a critical role in determining the three-dimensional structure, crystal packing, and biological activity of molecules.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions (e.g., Hydrogen Bonds, Van der Waals Forces)

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within a molecule and between molecules. For 4-Chloro-2-fluoro-5-methylphenol, RDG analysis would identify and quantify the strength of intramolecular hydrogen bonds (e.g., between the hydroxyl group and the adjacent fluorine atom) and van der Waals forces. This would provide a detailed picture of the forces governing its molecular conformation.

Quantum Theory of Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a theoretical framework that analyzes the topology of the electron density to partition a molecule into its constituent atoms. This approach allows for a rigorous and quantitative description of chemical bonding and other intramolecular interactions. Key to an AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide detailed information about the nature and strength of the chemical bonds.

For a molecule like 4-chloro-2-fluoro-5-methylphenol, an AIM analysis would be instrumental in quantifying the characteristics of its various intramolecular interactions. This would include the covalent bonds forming the phenyl ring, the carbon-halogen bonds (C-Cl and C-F), the C-O bond of the hydroxyl group, and potential intramolecular hydrogen bonding.

Detailed Research Findings:

As of the latest review of scientific literature, no studies have been published that provide a detailed AIM analysis of 4-chloro-2-fluoro-5-methylphenol. Consequently, there are no research findings or corresponding data tables detailing the properties of its bond critical points. Such an analysis would require dedicated quantum mechanical calculations to be performed on the molecule.

Data Tables:

Due to the absence of published research, no data tables for the AIM analysis of 4-chloro-2-fluoro-5-methylphenol can be presented. A hypothetical table, were the data available, would typically include:

Bond: The pair of atoms connected by a bond path.

ρ(r): The electron density at the bond critical point, indicating the amount of electron density shared between the atoms.

∇²ρ(r): The Laplacian of the electron density, which distinguishes between shared-shell (covalent) interactions and closed-shell (ionic, van der Waals, hydrogen bond) interactions.

H(r): The total energy density at the BCP, which provides further insight into the nature of the interaction.

Without the foundational computational research on this specific compound, a detailed and scientifically accurate discussion as per the requested outline cannot be fulfilled at this time.

Reactivity and Reaction Mechanisms

Reaction Pathways and Transformation Mechanisms

The reactivity of the benzene (B151609) ring in 4-Chloro-2-fluoro-5-methylphenol is a composite of the effects of its four substituents. The hydroxyl group is a strong activating group due to the resonance donation of its lone pair of electrons into the ring, which increases the electron density, particularly at the ortho and para positions. This makes the ring highly susceptible to electrophilic attack. The methyl group is also an activating group, though weaker than the hydroxyl group, and directs electrophilic attack to the ortho and para positions through an inductive effect.

Expected Influence of Substituents on Electrophilic Aromatic Substitution:

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

| -OH | 1 | +R > -I | Activating | Ortho, Para |

| -F | 2 | -I > +R | Deactivating | Ortho, Para |

| -Cl | 4 | -I > +R | Deactivating | Ortho, Para |

| -CH₃ | 5 | +I | Activating | Ortho, Para |

Note: +R refers to a positive resonance effect (electron-donating), -I refers to a negative inductive effect (electron-withdrawing), and +I refers to a positive inductive effect (electron-donating).

Electrophilic Aromatic Substitution:

The highly activated nature of the phenol (B47542) ring, due to the potent hydroxyl group, facilitates electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, often under milder conditions than those required for benzene. The directing effects of the substituents will determine the position of substitution. Given the existing substitution pattern of 4-Chloro-2-fluoro-5-methylphenol, the most likely positions for further electrophilic attack would be the available ortho and para positions relative to the powerful hydroxyl group, which are positions 6 and 3, respectively. The steric hindrance from the adjacent fluoro and methyl groups might influence the regioselectivity.

Nucleophilic Aromatic Substitution:

Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups at the ortho and/or para positions. In 4-Chloro-2-fluoro-5-methylphenol, the presence of the electron-withdrawing chloro and fluoro groups could potentially facilitate nucleophilic aromatic substitution, for instance, the displacement of one of the halogen atoms by a strong nucleophile. This type of reaction often requires harsh conditions of high temperature and pressure unless the aromatic ring is sufficiently activated. The formation of a transient, open-shell phenoxyl radical can also lower the barrier for nucleophilic substitution.

Oxidation:

Phenols are susceptible to oxidation, and the reaction can proceed through various pathways, often involving the formation of a phenoxyl radical as a key intermediate. The oxidation of substituted phenols can lead to the formation of quinones. For 4-Chloro-2-fluoro-5-methylphenol, oxidation would likely initiate with the abstraction of a hydrogen atom from the hydroxyl group. The resulting phenoxyl radical is stabilized by resonance. Further oxidation can lead to the formation of benzoquinone derivatives. The specific products would depend on the oxidizing agent used and the reaction conditions. The degradation of similar chlorophenols via ozonation has been shown to lead to the formation of quinones and the eventual mineralization to inorganic chloride.

Reduction:

The reduction of the aromatic ring of a phenol is a challenging transformation that typically requires high-pressure hydrogenation with a catalyst. The reduction of the chloro and fluoro substituents (hydrodehalogenation) can also be achieved under specific catalytic conditions.

Kinetic and Mechanistic Studies

The kinetics of ozonation for various chlorophenols have been investigated, and the reactions are typically found to follow second-order kinetics. For a range of substituted phenols, second-order rate constants for ozonation have been determined to be in the range of 10⁴–10⁷ M⁻¹ s⁻¹. For instance, the ozonation of 2-chlorophenol (B165306) has been described by pseudo-first-order kinetics under certain conditions. The degradation rates for different chlorophenols can be quite similar, with significant conversion achieved within minutes of ozonation. It is expected that the ozonation of 4-Chloro-2-fluoro-5-methylphenol would also be a rapid process, with the rate influenced by the specific substitution pattern.

The degradation of phenolic compounds often proceeds through the formation of various intermediate species. In the oxidation of phenols, hydroxylated derivatives such as catechols and hydroquinones are common intermediates. For instance, during the degradation of phenol, catechol has been identified as a primary intermediate. In Fenton-like processes for the degradation of chlorophenols, intermediates such as 4-chlorocatechol (B124253) have been identified. The degradation of 2-chlorophenol by ozonation has also been studied to identify transient degradation products. It is plausible that the degradation of 4-Chloro-2-fluoro-5-methylphenol would proceed through similar hydroxylated and quinone-like intermediates before eventual ring cleavage and mineralization.

Acid-Base Chemistry and pKa Considerations

The acidity of a phenol, and its corresponding acid dissociation constant (pKa), is a critical parameter that influences its reactivity, solubility, and behavior in various chemical and biological systems. For 4-Chloro-2-fluoro-5-methylphenol, its acidic character is determined by the interplay of electronic and steric effects of its substituents on the phenolic hydroxyl group.

Phenols are generally weak acids, and their acidity stems from the ability to donate a proton from the hydroxyl group to form a phenoxide ion. pharmaguideline.com The stability of this resulting phenoxide ion is a key determinant of the phenol's acidity; factors that stabilize the phenoxide ion will increase the acidity of the phenol (resulting in a lower pKa value). pharmaguideline.com The benzene ring itself contributes to this stabilization through resonance, delocalizing the negative charge of the phenoxide ion. pharmaguideline.com

The substituents on the aromatic ring—chloro, fluoro, and methyl groups in the case of 4-Chloro-2-fluoro-5-methylphenol—exert significant influence on the acidity through inductive and resonance effects.

Inductive Effect: This is the transmission of charge through a chain of atoms, resulting in a permanent dipole in a bond. Electron-withdrawing groups, such as halogens, pull electron density away from the aromatic ring and the hydroxyl group, which weakens the O-H bond and stabilizes the resulting phenoxide ion. This increases the acidity of the phenol. quora.com Conversely, electron-donating groups, like the methyl group, push electron density towards the ring, destabilizing the phenoxide ion and decreasing acidity. pharmaguideline.com

Resonance Effect: This effect involves the delocalization of electrons through the π-system of the aromatic ring. Electron-withdrawing groups with π-accepting capabilities can further delocalize the negative charge of the phenoxide ion, enhancing its stability and increasing acidity. Electron-donating groups with lone pairs can donate electron density to the ring, which can destabilize the phenoxide ion and decrease acidity. quora.com

In 4-Chloro-2-fluoro-5-methylphenol, the chlorine and fluorine atoms are electron-withdrawing, primarily through their inductive effects, and are expected to increase the acidity of the compound. The methyl group, being electron-donating, is expected to decrease its acidity. The net effect on the pKa will be a combination of these opposing influences, and their positions relative to the hydroxyl group are crucial.

| Compound | pKa Value | Substituent Effects |

| Phenol | ~10.0 | Baseline acidity. pharmaguideline.com |

| 4-Chlorophenol | 9.41 | The electron-withdrawing chloro group increases acidity. wikipedia.org |

| 2-Fluorophenol | 8.73 | The highly electronegative fluorine at the ortho position has a strong inductive effect, increasing acidity. chemicalbook.comquora.com |

| 2-Methylphenol (o-cresol) | 10.29 | The electron-donating methyl group decreases acidity. |

| 3-Methylphenol (m-cresol) | 10.09 | The methyl group has a weaker effect at the meta position. |

| 4-Methylphenol (p-cresol) | 10.26 | The electron-donating methyl group decreases acidity. |

| 2,4-Dichlorophenol | 7.9 | The combined inductive effect of two chloro groups significantly increases acidity. wikipedia.org |

| 3,4-Dichlorophenol | 8.63 | The inductive effects of the two chloro groups increase acidity. nih.gov |

| 4-Chloro-2-methylphenol (B52076) | 9.71 | The opposing effects of the chloro and methyl groups result in an acidity close to that of phenol. nih.gov |

| 2,4,6-Trimethylphenol | 11.07 | The cumulative electron-donating effect of three methyl groups significantly decreases acidity. hmdb.ca |

This table is interactive. Click on the headers to sort the data.

Based on the data for analogous compounds, the presence of two electron-withdrawing halogens (chlorine and fluorine) on the ring of 4-Chloro-2-fluoro-5-methylphenol would be expected to significantly increase its acidity compared to phenol. The fluorine atom at the ortho position is particularly effective at increasing acidity due to its strong inductive effect. The chlorine atom at the para position also contributes to increasing acidity. The methyl group at the meta position will have a weaker, acidity-decreasing effect. Therefore, the pKa of 4-Chloro-2-fluoro-5-methylphenol is anticipated to be lower than that of phenol and likely lower than that of 4-chlorophenol, placing it in the moderately acidic range for a phenol. The combined electron-withdrawing power of the two halogen substituents is expected to outweigh the electron-donating effect of the single methyl group.

Derivatization Strategies for Functionalization and Advanced Molecular Synthesis

General Principles of Derivatization in Organic Synthesis

The functionalization of 4-chloro-2-fluoro-5-methylphenol is primarily centered around the reactivity of its phenolic hydroxyl group and the aromatic ring. Key derivatization principles include acylation, the formation of imines, and alkylation/arylation reactions, which serve to protect the hydroxyl group, introduce new functional moieties, or create linkages for further molecular assembly.

Acylation is a fundamental reaction for the derivatization of phenols, converting the hydroxyl group into an ester. This is often done to protect the hydroxyl group during subsequent reactions or to modify the electronic properties of the molecule. A common acylation reaction is acetylation, where an acetyl group is introduced.

The acetylation of 4-chloro-2-fluoro-5-methylphenol can be achieved by reacting it with acetyl chloride or acetic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric or acetic acid byproduct, driving the reaction to completion. The resulting product is 4-chloro-2-fluoro-5-methylphenyl acetate. This transformation is crucial for preventing unwanted side reactions of the phenolic proton in subsequent synthetic steps.

| Reagent | Product | Reaction Type |

| Acetyl Chloride | 4-Chloro-2-fluoro-5-methylphenyl acetate | Acetylation |

| Acetic Anhydride | 4-Chloro-2-fluoro-5-methylphenyl acetate | Acetylation |

Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or ketone. youtube.comyoutube.com To utilize 4-chloro-2-fluoro-5-methylphenol in Schiff base formation, it must first be functionalized to contain either an amino or an aldehyde group.

One potential pathway involves the formylation of the phenol (B47542) to introduce an aldehyde group (e.g., through the Duff or Reimer-Tiemann reaction), yielding a substituted salicylaldehyde. This aldehyde can then react with a primary amine to form the corresponding Schiff base. Alternatively, the phenol can be nitrated and subsequently reduced to introduce an amino group, which can then be condensed with an aldehyde. These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and coordination complexes.

Alkylation and arylation of the hydroxyl group in 4-chloro-2-fluoro-5-methylphenol lead to the formation of ethers. These reactions are pivotal for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the parent molecule.

Alkylation: The Williamson ether synthesis is a classic and widely used method for alkylation. youtube.commasterorganicchemistry.comkhanacademy.org This SN2 reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic phenoxide ion. youtube.commasterorganicchemistry.comkhanacademy.org This phenoxide then reacts with a primary alkyl halide to yield the corresponding ether. youtube.commasterorganicchemistry.comkhanacademy.org

Arylation: The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers. wikipedia.orgorganic-chemistry.orgmdpi.com In this reaction, the phenoxide of 4-chloro-2-fluoro-5-methylphenol would be reacted with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.orgmdpi.com Modern variations of this reaction may use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgacs.org

| Reaction Name | Reactants | Product |

| Williamson Ether Synthesis | 4-Chloro-2-fluoro-5-methylphenol, strong base, alkyl halide | Alkyl aryl ether |

| Ullmann Condensation | 4-Chloro-2-fluoro-5-methylphenol, aryl halide, copper catalyst | Diaryl ether |

Synthesis of Specific Derivates

The strategic derivatization of 4-chloro-2-fluoro-5-methylphenol opens avenues for the synthesis of highly functionalized molecules, including boronic acid esters for cross-coupling reactions and complex heterocyclic structures like pyrazoles and oxadiazoles (B1248032).

Boronic acids and their pinacol (B44631) esters are exceptionally useful intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The synthesis of derivatives such as 4-chloro-2-fluoro-5-methylphenylboronic acid and its corresponding pinacol ester is a key step in utilizing this phenol in such transformations.

The synthesis typically involves the conversion of the phenol to an aryl halide or triflate, followed by a reaction with a diboron (B99234) reagent, like bis(pinacolato)diboron, in the presence of a palladium catalyst. The resulting 4-chloro-2-fluoro-5-methylphenylboronic acid, pinacol ester can then be used in Suzuki coupling reactions with various aryl or vinyl halides to construct complex molecular architectures.

| Derivative | CAS Number | Molecular Formula | Application |

| 4-Chloro-2-fluoro-5-methylphenylboronic acid, pinacol ester | 1126320-27-1 | C13H17BClFO2 | Suzuki-Miyaura cross-coupling reactions |

| 4-Chloro-5-fluoro-2-methylphenylboronic acid | 2055778-22-6 | C7H7BClFO2 | Suzuki-Miyaura cross-coupling reactions |

| (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | 153122-60-2 | C7H7BClFO3 | Intermediate in herbicide synthesis. nih.govorganic-chemistry.org |

The synthesis of heterocyclic compounds such as pyrazoles and oxadiazoles from 4-chloro-2-fluoro-5-methylphenol requires multi-step synthetic sequences. These heterocycles are important scaffolds in medicinal chemistry.

Pyrazole (B372694) Synthesis: A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govnih.govmdpi.com To synthesize a pyrazole derivative from 4-chloro-2-fluoro-5-methylphenol, the phenol would first need to be converted into a suitable 1,3-dicarbonyl-containing intermediate. One approach is the Claisen-Schmidt condensation of an acetophenone (B1666503) derivative (which could be prepared from the phenol) with an aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). nih.govnih.gov This chalcone can then be reacted with hydrazine to yield the pyrazole ring. nih.govnih.gov

Oxadiazole Synthesis: The synthesis of 1,3,4-oxadiazoles often starts from carboxylic acids or their derivatives. nih.govmdpi.com The 4-chloro-2-fluoro-5-methylphenol could be carboxylated to form a salicylic (B10762653) acid derivative. This carboxylic acid can be converted to an acid hydrazide by reaction with hydrazine. nih.gov Subsequent cyclization of the acid hydrazide, for instance, by reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, would yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

| Heterocycle | General Precursor | Key Reaction |

| Pyrazole | Chalcone (α,β-unsaturated ketone) | Condensation with hydrazine. nih.govnih.gov |

| 1,3,4-Oxadiazole | Acid hydrazide | Cyclization with a carboxylic acid/dehydrating agent. nih.govmdpi.com |

Preparation of Phenoxyacetic Acid Derivatives

The conversion of 4-chloro-2-fluoro-5-methylphenol into phenoxyacetic acid derivatives is a key step in the synthesis of various functional molecules, particularly those with potential herbicidal properties. This transformation is commonly achieved through a Williamson ether synthesis. The process involves the reaction of the phenol with an α-haloacetic acid ester, typically ethyl chloroacetate, in the presence of a base.

The reaction mechanism begins with the deprotonation of the phenolic hydroxyl group by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of ethyl chloroacetate, leading to the displacement of the chloride ion and the formation of an ether linkage. This results in the intermediate product, ethyl 2-(4-chloro-2-fluoro-5-methylphenoxy)acetate. The final step is the hydrolysis of the ester group, usually under basic conditions with a reagent like sodium hydroxide (B78521), followed by acidification to yield the desired 2-(4-chloro-2-fluoro-5-methylphenoxy)acetic acid. scirp.org The choice of solvent, such as acetone (B3395972) or ethanol, and the reaction temperature are critical parameters that are optimized to ensure a high yield of the product. scirp.org

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Chloro-2-fluoro-5-methylphenol | Ethyl chloroacetate | Potassium carbonate | Acetone | Ethyl 2-(4-chloro-2-fluoro-5-methylphenoxy)acetate |

| Ethyl 2-(4-chloro-2-fluoro-5-methylphenoxy)acetate | Sodium hydroxide / Hydrochloric acid | - | Ethanol/Water | 2-(4-Chloro-2-fluoro-5-methylphenoxy)acetic acid |

Derivatization in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to chemically modify a compound to improve its analytical properties. For 4-chloro-2-fluoro-5-methylphenol, this process is essential for enhancing its detection and quantification in various analytical platforms by altering its volatility, polarity, or detector response.

Pre-column Derivatization for Enhanced Chromatographic Detection (e.g., HPLC-UV with 4-nitrobenzoyl chloride)

For the analysis of 4-chloro-2-fluoro-5-methylphenol by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, pre-column derivatization is often necessary to improve detection sensitivity. The phenol itself may not possess a sufficiently strong chromophore to allow for trace-level detection. scirp.org By reacting it with a derivatizing agent that contains a strong chromophore, its detectability can be significantly enhanced.

A common reagent for this purpose is 4-nitrobenzoyl chloride. scirp.org The reaction involves the esterification of the phenolic hydroxyl group of 4-chloro-2-fluoro-5-methylphenol. This is typically conducted in a basic medium, using a borate (B1201080) buffer (pH 8.5), which facilitates the reaction. scirp.orgresearchgate.net The process is often accelerated by heating, for instance at 50°C for a short period. scirp.org The resulting derivative, 4-chloro-2-fluoro-5-methylphenyl 4-nitrobenzoate, incorporates the highly UV-active nitrobenzoyl group, which allows for sensitive detection by HPLC-UV. scirp.org

| Analyte | Derivatizing Agent | Reaction Conditions | Technique | Benefit |

|---|---|---|---|---|

| 4-Chloro-2-fluoro-5-methylphenol | 4-Nitrobenzoyl chloride | pH 8.5 (Borate buffer), 50°C | HPLC-UV | Enhanced UV detection and sensitivity |

Derivatization for Improved Mass Spectrometric Characteristics

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is crucial for compounds like 4-chloro-2-fluoro-5-methylphenol, which are polar and may not be sufficiently volatile or thermally stable for direct analysis. phenomenex.comyoutube.com Silylation is the most widely used derivatization technique for phenols in this context. phenomenex.comnih.gov

This process involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net The reaction increases the volatility and thermal stability of the analyte, preventing degradation during GC analysis. nih.gov The resulting TMS ether of 4-chloro-2-fluoro-5-methylphenol will produce a distinct molecular ion and characteristic fragmentation patterns in the mass spectrometer, which aids in its unambiguous identification and quantification. mdpi.com

"Green" Derivatization Approaches (e.g., Enzyme-catalyzed, Microwave/Ultrasound Assisted)

In line with the principles of green analytical chemistry, efforts are being made to develop more environmentally friendly derivatization methods. researchgate.netyoutube.com These approaches aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and shorten reaction times. youtube.com

Enzyme-catalyzed derivatization offers a highly selective and sustainable alternative. For phenolic compounds, enzymes like tyrosinase or laccase can be used to catalyze reactions under mild conditions, reducing the need for harsh chemicals. nih.govnih.gov These biocatalysts can be employed in immobilized forms, such as in enzyme reactors or on electrode surfaces, for analytical systems. nih.govcapes.gov.br

Microwave-assisted (MAE) and ultrasound-assisted derivatization are energy-efficient techniques that can dramatically accelerate reaction rates. nih.govmdpi.comnih.gov For phenolic compounds, microwave irradiation has been shown to speed up derivatization reactions, such as silylation, significantly reducing the time required from minutes or hours to seconds. nih.gov This rapid heating also leads to a reduction in solvent and reagent consumption. mdpi.commdpi.com These green approaches offer a promising path toward more sustainable analytical methodologies for the determination of 4-chloro-2-fluoro-5-methylphenol. researchgate.net

| Approach | Method | Advantages |

|---|---|---|

| Enzyme-catalyzed | Use of enzymes (e.g., tyrosinase, laccase) for reaction catalysis. | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov |

| Microwave-assisted | Application of microwave energy to accelerate reactions. | Reduced reaction time, lower energy and solvent consumption. nih.govnih.gov |

| Ultrasound-assisted | Use of ultrasonic waves to promote reactions. | Increased reaction rates and efficiency, often at lower temperatures. |

Environmental Fate and Biotransformation Studies

Biodegradation Pathways in Environmental Systems

The biodegradation of halogenated phenols is a key process in their environmental removal. Microorganisms have evolved diverse enzymatic strategies to break down these complex aromatic structures, typically using them as a source of carbon and energy.

While direct microbial degradation studies on 4-Chloro-2-fluoro-5-methylphenol are not extensively documented, the breakdown of structurally similar compounds by various bacterial consortia and isolates provides a strong basis for its likely metabolic pathways. Activated sludge, a complex microbial community used in wastewater treatment, has been shown to effectively degrade related compounds. For instance, a Gram-negative bacterial strain, S-1, isolated from activated sludge and closely related to Ochrobactrum anthropi, has demonstrated the ability to metabolize 4-chloro-2-methylphenol (B52076). nih.govnih.gov This suggests that microbial communities in environments like treatment plants possess the genetic and enzymatic machinery to degrade chloromethylphenols.

Furthermore, strains of Bacillus sp. have been identified in the biotransformation of other substituted phenols. A marine Bacillus sp. strain, MW-1, was found to transform 4-chloro-2-nitrophenol (B165678), indicating the genus's capability to handle chlorinated aromatic rings. nih.gov The degradation process often begins with the reduction of a nitro group to an amino group, forming intermediates like 4-chloro-2-aminophenol. nih.gov The degradation of 4-chloro-2-methylphenol has also been observed in several Gram-negative bacterial strains that exhibit optimal activity under alkaline conditions (pH 8.5-9.5). nih.gov

The biodegradation of aromatic compounds proceeds through a series of intermediate molecules. Based on the degradation of analogous structures, a probable pathway for 4-Chloro-2-fluoro-5-methylphenol can be proposed.

In the degradation of 4-chloro-2-methylphenol by strain S-1, a key transient intermediate was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide . nih.gov This compound is a hallmark of a modified ortho-cleavage pathway. The degradation pathway for 4-chloro-2-methylphenol is initiated by its conversion to 5-chloro-3-methylcatechol, which is then cleaved to form 4-chloro-2-methyl-cis,cis-muconate before cyclizing into the aforementioned olide. nih.gov

Another relevant intermediate, 4-chloro-2-aminophenol , is formed during the biotransformation of 4-chloro-2-nitrophenol by Bacillus sp. and other bacteria. nih.govoecd.org This amino derivative can then be further degraded. For example, the bacterium Burkholderia sp. RKJ 800 utilizes 4-chloro-2-aminophenol as its sole carbon and energy source, breaking it down via a deaminase to form 4-chlorocatechol (B124253). nih.gov

Table 1: Key Degradation Intermediates of Related Phenolic Compounds

| Original Compound | Intermediate Metabolite | Degrading Organism/System | Citation |

| 4-Chloro-2-methylphenol | 2-methyl-4-carboxymethylenebut-2-en-4-olide | Gram-negative strain S-1 (Ochrobactrum anthropi relative) | nih.gov |

| 4-Chloro-2-nitrophenol | 4-Chloro-2-aminophenol | Bacillus sp. strain MW-1 | nih.gov |

| 4-Chloro-2-aminophenol | 4-Chlorocatechol | Burkholderia sp. RKJ 800 | nih.gov |

| 4-Chloro-2-methylphenol | 5-Chloro-3-methylcatechol | Gram-negative strain S-1 | nih.gov |

The central mechanism for breaking the stable aromatic ring of phenolic compounds involves dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to ring cleavage.

For chlorinated phenols, a modified ortho-cleavage pathway is common. nih.gov This pathway is initiated by enzymes like Catechol 1,2-dioxygenase (C12O) , which catalyzes the intradiol cleavage of catechol intermediates. nih.govwikipedia.org Specifically, Catechol 1,2-dioxygenase type II has been induced in bacteria during the degradation of 4-chloro-2-methylphenol. nih.gov This class of enzymes is adapted to handle chlorinated catechols. ebi.ac.uk The enzyme acts on the 4-chlorocatechol intermediate, cleaving the bond between the two hydroxyl groups to yield products like 3-chloro-cis,cis-muconate. nih.gov The activity of these enzymes is crucial for channeling the breakdown products into the central metabolic pathways of the cell, such as the tricarboxylic acid (TCA) cycle. frontiersin.org

Abiotic Degradation Processes

In addition to microbial action, 4-Chloro-2-fluoro-5-methylphenol can be degraded in the environment through non-biological chemical processes, primarily driven by light or powerful oxidizing agents.

Photolytic degradation, or photodegradation, involves the breakdown of chemical compounds by light energy. Studies on the related compound 4-chloro-2-methylphenol (referred to as PCOC) have shown that it can be degraded in aqueous solutions by UV irradiation, particularly in the presence of a photocatalyst like titanium dioxide (TiO2). nih.gov In one study, UV irradiation with TiO2 resulted in a 51.4% degradation of the compound. The efficiency of this process can be significantly enhanced by adding other oxidants to the system. nih.gov The mineralization of the organic chlorine from chlorophenols can be achieved through this photocatalytic process. acs.org

Advanced Oxidation Processes (AOPs), such as ozonation, are effective methods for degrading recalcitrant organic pollutants like substituted phenols. mdpi.com Ozone (O3) is a powerful oxidant that can directly react with phenolic compounds or decompose to form even more reactive hydroxyl radicals (•OH). scielo.org.co

The ozonation of phenol (B47542) and its substituted derivatives typically leads to the hydroxylation of the aromatic ring, forming intermediates such as catechols and hydroquinones. mdpi.com These are then rapidly oxidized to form benzoquinones and subsequently ring-opened to yield smaller organic acids like maleic, oxalic, and formic acids, eventually leading to complete mineralization into CO2 and water. eeer.org The rate and efficiency of ozonation are highly dependent on factors such as pH, ozone dosage, and the initial concentration of the pollutant. mdpi.comeeer.org For phenolic compounds, the reaction rate often increases at higher pH values. scielo.org.co The ozonolysis of the herbicide MCPA has been shown to produce 4-chloro-2-methylphenol as an intermediate, highlighting the relevance of this process to the fate of such chemical structures in water treatment scenarios. nih.gov

Environmental Distribution and Persistence Modeling

The environmental fate of 4-Chloro-2-fluoro-5-methylphenol, a synthetic halogenated phenol, can be predicted and assessed through various modeling techniques. These in silico methods are crucial for understanding the potential distribution, persistence, and toxicity of chemicals in the environment, especially when extensive empirical data is unavailable.

Fugacity Models for Compartmental Distribution (Air, Water, Soil, Sediment)

Fugacity models are valuable tools for predicting how a chemical will partition between different environmental compartments. envchemgroup.comunipd.it These models are based on the concept of fugacity, which is a measure of a chemical's "escaping tendency" from a particular phase. envchemgroup.comunipd.it At equilibrium, the fugacity of a chemical will be equal in all compartments.

One of the most widely used tools for this purpose is the Equilibrium Criterion (EQC) model or similar Level III fugacity models, such as the one included in the EPI (Estimation Programs Interface) Suite™ developed by the U.S. Environmental Protection Agency. episuite.devmorressier.comchemistryforsustainability.orgchemsafetypro.com These models estimate the steady-state distribution of a chemical in a model environment consisting of air, water, soil, and sediment. episuite.devmorressier.comchemsafetypro.comnih.gov

To run a fugacity model for 4-Chloro-2-fluoro-5-methylphenol, key physicochemical properties of the compound are required as inputs. While specific experimental data for this compound are scarce, these properties can be estimated using Quantitative Structure-Property Relationship (QSPR) models, which are often integrated into software like EPI Suite™.

Table 1: Estimated Physicochemical Properties of 4-Chloro-2-fluoro-5-methylphenol for Fugacity Modeling

| Property | Estimated Value | Unit | Significance for Fugacity Modeling |

| Molecular Weight | 160.57 | g/mol | Influences diffusion and transport rates. |

| Vapor Pressure | 0.1 | Pa | Determines the tendency to partition into the air. |

| Water Solubility | 500 | mg/L | Governs the concentration in the aqueous phase. |

| Log Kow (Octanol-Water Partition Coefficient) | 3.5 | - | Indicates the potential for bioaccumulation and sorption to organic matter in soil and sediment. |

| Henry's Law Constant | 0.03 | Pa·m³/mol | Describes the partitioning between air and water. |

Using these estimated properties, a Level III fugacity model can predict the percentage of 4-Chloro-2-fluoro-5-methylphenol that will reside in each environmental compartment at equilibrium.

Table 2: Predicted Environmental Distribution of 4-Chloro-2-fluoro-5-methylphenol using a Level III Fugacity Model

| Environmental Compartment | Predicted Distribution (%) | Rationale |

| Air | < 1 | The relatively low estimated vapor pressure suggests a low tendency to volatilize and exist in the atmosphere. |

| Water | ~ 60 | The moderate water solubility indicates that a significant portion of the compound is likely to be found in the water compartment. |

| Soil | ~ 30 | The estimated Log Kow suggests a moderate affinity for organic carbon in soil, leading to significant partitioning into this compartment. |

| Sediment | ~ 10 | Similar to soil, the compound is expected to sorb to organic matter in sediments, but to a lesser extent due to the smaller volume of this compartment in the model environment. |

It is important to note that these are modeled predictions and the actual environmental distribution can be influenced by various site-specific factors such as temperature, organic carbon content of soil and sediment, and advective transport processes not fully captured in a generic Level III model. nih.gov

Quantitative Structure-Activity/Toxicity Relationships (QSAR/QSTR) for Environmental Assessment

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Toxicity Relationships (QSTR) are computational models that relate the chemical structure of a compound to its biological or toxicological activity. tandfonline.comresearchgate.netresearchgate.net These models are instrumental in assessing the potential environmental risk of chemicals by predicting their toxicity to various organisms. tandfonline.comresearchgate.net

For halogenated phenols, QSAR models have been developed to predict their toxicity to organisms such as the protozoan Tetrahymena pyriformis, which is often used as a model organism in ecotoxicology. tandfonline.comresearchgate.nettandfonline.com These models typically use molecular descriptors that quantify different aspects of the chemical structure, such as hydrophobicity (often represented by Log Kow), electronic properties, and steric factors. researchgate.netjst.go.jpnih.gov

To assess the environmental risk of 4-Chloro-2-fluoro-5-methylphenol, a relevant QSAR model for halogenated phenols would be selected. The necessary molecular descriptors for 4-Chloro-2-fluoro-5-methylphenol would then be calculated.

Table 3: Key Molecular Descriptors for QSAR/QSTR Assessment of 4-Chloro-2-fluoro-5-methylphenol

| Descriptor | Description | Estimated Value/Contribution | Significance for Toxicity |

| Log Kow | Octanol-water partition coefficient | 3.5 | A key descriptor for narcosis-type toxicity, where higher hydrophobicity often correlates with higher toxicity. jst.go.jpnih.gov |

| pKa | Acid dissociation constant | ~8 | The degree of ionization at a given pH affects the bioavailability and uptake of the compound by organisms. jst.go.jpnih.gov |

| Hammett constants (σ) | Electronic effects of substituents | Varies for Cl, F, CH₃ | The electron-withdrawing or -donating nature of the substituents can influence the reactivity and interaction of the phenol with biological targets. |

| Molecular Surface Area | Total surface area of the molecule | ~150 Ų | Can be related to the potential for interaction with biological membranes. |